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molecular formula C7H6N2 B1209526 4-AZAINDOLE CAS No. 272-49-1

4-AZAINDOLE

Cat. No. B1209526
M. Wt: 118.14 g/mol
InChI Key: XWIYUCRMWCHYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618103B2

Procedure details

To a 25 mL microwave vial was added 2-bromo-5H-pyrrolo[2,3-b]pyrazine (0.5 g, 2.52 mmol), 2-fluoropyridin-3-ylboronic acid (600 mg, 4.26 mmol) and sodium carbonate (803 mg, 7.57 mmol) in dioxane (10.0 ml), water (5.00 ml), and EtOH (2.5 ml). The reaction mixture was bubbled through with argon for 10 mins. Pd(PPh3)4 (292 mg, 0.252 mmol). The reaction was bubbled through with argon for 5 mins. The vial was capped and heated in the microwave at 140° C. for 15 min. The reaction mixture was diluted with EtOAc and water. The combined organics were separated, dried (MgSO4), filtered and concentrated. The crude residue dissolved in DCM and treated with silica. The solvent was evaporated and the crude absorbed in silica was purified by SiO2 chromatography eluting with EtOAc/hexane gradient (0% to 60%) to afford 410 mg (76%) of pyrrolopyridine as a light yellow solid. MS m/z (ES): 215 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
catalyst
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=N[CH:7]=1.F[C:12]1C(B(O)O)=CC=CN=1.C(=O)([O-])[O-].[Na+].[Na+].CCO>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:8]1[C:5]2[CH:12]=[CH:7][CH:2]=[N:3][C:4]=2[CH:10]=[CH:9]1 |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC=C2
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
803 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
292 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was bubbled through with argon for 10 mins
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was bubbled through with argon for 5 mins
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The vial was capped
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The combined organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue dissolved in DCM
ADDITION
Type
ADDITION
Details
treated with silica
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude absorbed in silica
CUSTOM
Type
CUSTOM
Details
was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane gradient (0% to 60%)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C1C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 137.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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